Cas no 128979-15-7 (4-benzoyl-1,3-oxazole)

4-Benzoyl-1,3-oxazole is a heterocyclic compound featuring a benzoyl group attached to the oxazole ring, a structure that imparts unique reactivity and functional versatility. This compound is valued in organic synthesis and pharmaceutical research due to its role as a building block for more complex molecules, particularly in the development of bioactive compounds. The oxazole core offers stability and electron-rich properties, while the benzoyl moiety enhances its utility in photochemical and cross-coupling reactions. Its well-defined structure and compatibility with various reaction conditions make it a reliable intermediate for constructing heterocyclic frameworks, catalysts, and functional materials.
4-benzoyl-1,3-oxazole structure
4-benzoyl-1,3-oxazole structure
Product Name:4-benzoyl-1,3-oxazole
CAS No:128979-15-7
MF:C10H7NO2
MW:173.168082475662
CID:4586447
PubChem ID:54055193
Update Time:2025-05-22

4-benzoyl-1,3-oxazole Chemical and Physical Properties

Names and Identifiers

    • 4-benzoyl-1,3-oxazole
    • Methanone, 4-oxazolylphenyl-
    • Inchi: 1S/C10H7NO2/c12-10(9-6-13-7-11-9)8-4-2-1-3-5-8/h1-7H
    • InChI Key: LVSZVEDQGDOCBQ-UHFFFAOYSA-N
    • SMILES: C(C1=COC=N1)(C1=CC=CC=C1)=O

4-benzoyl-1,3-oxazole Pricemore >>

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Additional information on 4-benzoyl-1,3-oxazole

Recent Advances in the Study of 4-Benzoyl-1,3-Oxazole (CAS: 128979-15-7) in Chemical Biology and Pharmaceutical Research

The compound 4-benzoyl-1,3-oxazole (CAS: 128979-15-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic scaffold, characterized by a benzoyl group attached to an oxazole ring, has demonstrated promising bioactivity in various preclinical studies. Recent literature highlights its role as a versatile building block for drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.

A 2023 study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of 4-benzoyl-1,3-oxazole derivatives as potent inhibitors of p38 MAP kinase, a key target in inflammatory diseases. The research team systematically modified the benzoyl substituents and oxazole core, identifying several analogs with nanomolar inhibitory activity. Notably, compound 128979-15-7 exhibited exceptional selectivity over other kinases in the panel, suggesting its potential as a lead compound for further optimization.

In parallel research, scientists have investigated the photophysical properties of 4-benzoyl-1,3-oxazole derivatives for applications in bioimaging. A Nature Communications article (2024) reported that certain fluorinated analogs of 128979-15-7 demonstrate remarkable two-photon absorption characteristics, making them suitable for deep-tissue imaging. The benzoyl-oxazole core was found to provide exceptional photostability compared to conventional fluorophores, addressing a major limitation in long-term cellular imaging studies.

The synthetic accessibility of 4-benzoyl-1,3-oxazole has also been improved through recent methodological advances. A 2024 Organic Letters publication described a novel gold-catalyzed cyclization approach that enables the efficient preparation of 128979-15-7 and its derivatives in high yields (typically >85%) with excellent regioselectivity. This breakthrough significantly reduces the synthetic steps required compared to traditional routes, facilitating more rapid structure-activity exploration in medicinal chemistry programs.

Emerging computational studies have provided insights into the molecular interactions of 4-benzoyl-1,3-oxazole with biological targets. Molecular dynamics simulations published in Journal of Chemical Information and Modeling (2023) revealed that the planar conformation of 128979-15-7 allows for optimal π-stacking interactions with aromatic residues in protein binding sites, while the oxazole nitrogen participates in key hydrogen bonding networks. These findings are guiding the rational design of next-generation derivatives with improved target engagement.

From a safety perspective, recent toxicological evaluations of 4-benzoyl-1,3-oxazole derivatives have shown favorable profiles. A 2024 Regulatory Toxicology and Pharmacology study reported that 128979-15-7 exhibits minimal cytotoxicity against human hepatocytes at therapeutic concentrations, with no significant induction of cytochrome P450 enzymes observed. These results support its continued development as a pharmaceutical scaffold with reduced risk of drug-drug interactions.

Looking forward, the unique combination of synthetic tractability, diverse bioactivity, and favorable physicochemical properties positions 4-benzoyl-1,3-oxazole as a privileged structure in medicinal chemistry. Current research efforts are focusing on expanding its applications to targeted protein degradation (PROTACs) and covalent inhibitor design, leveraging the reactivity of the oxazole ring. The compound 128979-15-7 continues to serve as a valuable chemical probe for elucidating biological pathways and as a starting point for therapeutic development across multiple disease areas.

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